molecular formula C20H19ClN2O2 B5055683 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide

Cat. No.: B5055683
M. Wt: 354.8 g/mol
InChI Key: DIEKVGIZVRILJW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a chlorophenyl group and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 4-chloroaniline with salicylic acid derivatives under acidic conditions.

    Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety is introduced through the reaction of cyclohexanecarboxylic acid with appropriate amines or amides.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the cyclohexanecarboxamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl-1-benzofuran-2-carboxamide: Shares a similar benzoxazole core but differs in the attached functional groups.

    4-(4-chlorophenyl)-N-(2-pyridinylmethyl)cyclohexanecarboxamide: Contains a similar chlorophenyl group but differs in the heterocyclic ring and substituents.

Uniqueness

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide is unique due to its specific combination of a benzoxazole ring, chlorophenyl group, and cyclohexanecarboxamide moiety, which together confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-15-8-6-14(7-9-15)20-23-17-12-16(10-11-18(17)25-20)22-19(24)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEKVGIZVRILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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